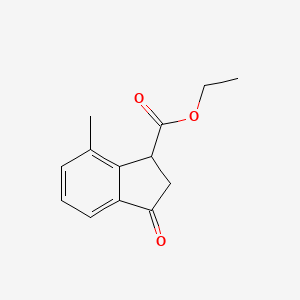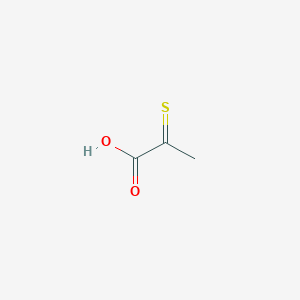
Olivoretin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olivoretin E is a terpenoid indole alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from the teleocidin family, which are natural products isolated from various Streptomyces species. These compounds are known for their potent activation of protein kinase C, a key enzyme involved in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Olivoretin E involves several steps, starting from simpler indole derivatives One common route includes the prenylation of indole derivatives followed by cyclization and further functionalization
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. These bacteria are cultured under specific conditions that promote the production of this compound and related compounds. The fermentation broth is then extracted and purified using chromatographic techniques to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions
Olivoretin E undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Olivoretin E has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex natural product synthesis and biosynthesis.
Biology: It serves as a tool for studying protein kinase C activation and its role in cellular signaling pathways.
Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mecanismo De Acción
Olivoretin E exerts its effects primarily through the activation of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of protein kinase C by this compound involves the binding of the compound to the enzyme, leading to a conformational change that enhances its activity.
Comparación Con Compuestos Similares
Similar Compounds
Teleocidin B: Another member of the teleocidin family, known for its potent protein kinase C activation.
Lyngbyatoxin A: A related compound with similar biological activities.
Ergotamine: A terpenoid indole alkaloid with vasoconstrictive properties.
Vinblastine: An anti-cancer compound derived from indole alkaloids.
Uniqueness
Olivoretin E is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its ability to activate protein kinase C with high potency makes it a valuable compound for research and potential therapeutic applications.
Propiedades
| 110187-21-8 | |
Fórmula molecular |
C29H43N3O2 |
Peso molecular |
465.7 g/mol |
Nombre IUPAC |
(6S,9S,14R,17R)-17-tert-butyl-14-ethenyl-6-(methoxymethyl)-10,14-dimethyl-9-propan-2-yl-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C29H43N3O2/c1-10-29(7)12-11-20(28(4,5)6)24-21(29)14-22-23-18(15-30-25(23)24)13-19(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17,19-20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t19-,20-,26-,29-/m0/s1 |
Clave InChI |
XVXFTYXRGYNKBI-JKRNNPMPSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4[C@H](CC[C@](C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
SMILES canónico |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(CCC(C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)


![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)


